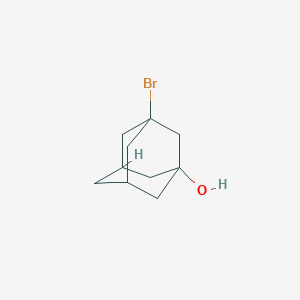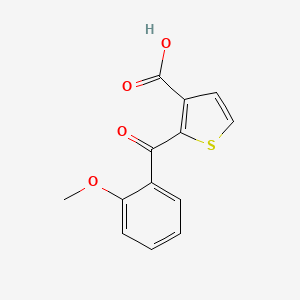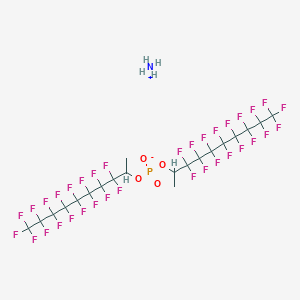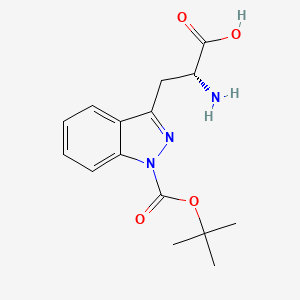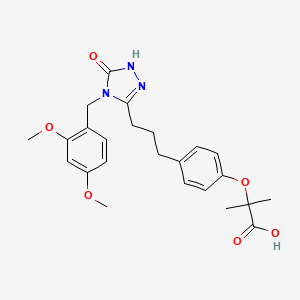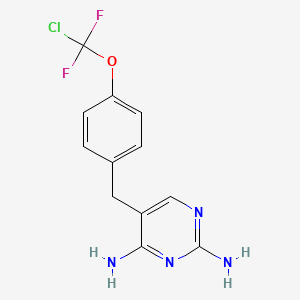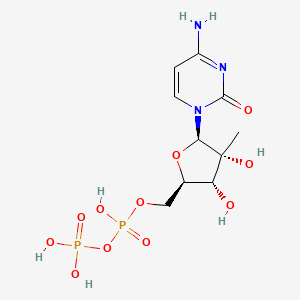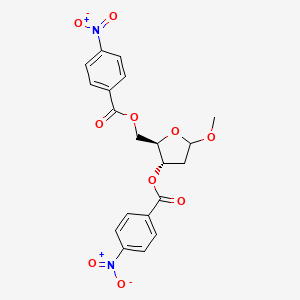
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of nitrobenzoyl groups attached to the ribofuranoside moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by selective nitration. The process begins with the protection of the hydroxyl groups on the ribofuranoside using benzoyl chloride in the presence of a base such as pyridine. This is followed by the nitration of the protected ribofuranoside using a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted ribofuranosides with various functional groups.
Applications De Recherche Scientifique
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the ribofuranoside moiety may facilitate the compound’s uptake into cells, enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
- Methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
- Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
Comparison: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is unique due to the presence of nitrobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with chlorobenzoyl or benzoyl groups, the nitrobenzoyl derivative exhibits different reactivity and potential biological activities. The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for further chemical modifications .
Propriétés
Formule moléculaire |
C20H18N2O10 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[(2R,3S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
Clé InChI |
NGKKKFKTIZCIEN-MYFVLZFPSA-N |
SMILES isomérique |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


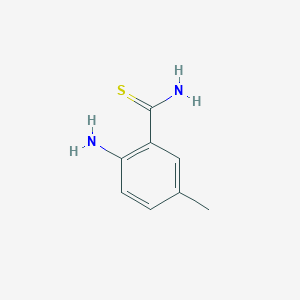
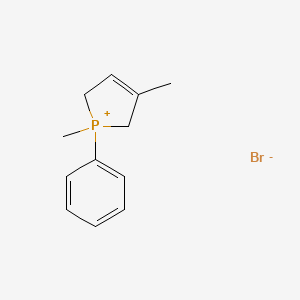
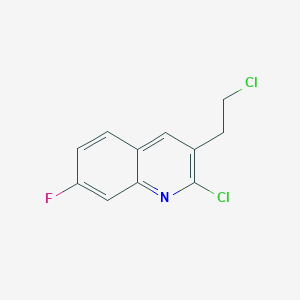
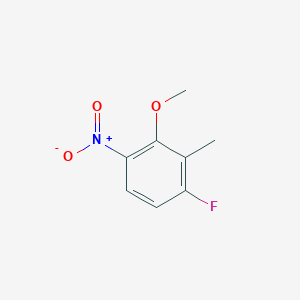
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
